DDR1/2 inhibitor-2

Kinase inhibition DDR1 DDR2

Researchers requiring a dual DDR1/DDR2 inhibitor tool for initial screening face limited characterized options. DDR1/2 inhibitor-2 (WO2023021278 Example 31) provides a validated synthetic scaffold targeting inactive DFG-out conformation. - **Application**: Biochemical kinase assays; establish DDR1/DDR2 inhibition at <100 nM. - **Purity**: ≥99% (vendor mode) supports reproducible IC50 determination. - **Limitation**: No published selectivity or cellular data; user must validate own assay systems. Not for in vivo use.

Molecular Formula C25H19F3N6O2
Molecular Weight 492.5 g/mol
Cat. No. B12382338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDR1/2 inhibitor-2
Molecular FormulaC25H19F3N6O2
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)NC3=CC=CC4=C3C(=O)N(C=C4)CC(=O)NC5=CN=CC(=C5)C(F)(F)F)C=N1
InChIInChI=1S/C25H19F3N6O2/c1-33-21-6-5-18(9-16(21)11-30-33)31-20-4-2-3-15-7-8-34(24(36)23(15)20)14-22(35)32-19-10-17(12-29-13-19)25(26,27)28/h2-13,31H,14H2,1H3,(H,32,35)
InChIKeyJUQLDWCLIQVXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DDR1/2 Inhibitor-2 Overview


DDR1/2 inhibitor-2 (CAS: 2908756-11-4; Formula: C25H19F3N6O2; MW: 492.45) is a synthetic small molecule inhibitor targeting Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) . It is disclosed as Example 31 in patent WO2023021278 [1]. The compound is classified as an ATP-competitive type II kinase inhibitor that binds to the inactive DFG-out conformation of DDR1/DDR2, thereby inhibiting collagen-induced receptor autophosphorylation and downstream signaling . Commercial vendors report purity ≥98–99.73%, making it a viable research tool for studying DDR-mediated pathologies in cancer progression and fibrotic diseases .

DDR1/DDR2 pathway inhibition study fit for cancer and fibrosis signaling research
ATP-competitive type II inhibitor binding to inactive DFG-out conformation
Reported high-purity specification supports reproducible in vitro biochemical assays

Data Gaps Differentiating DDR1/2 Inhibitor-2


Substitution of DDR1/2 inhibitor-2 with any alternative DDR1 or DDR2 inhibitor is not scientifically justified based on currently available data. Unlike thoroughly characterized agents such as VU6015929 (DDR1 IC50 = 4.67 nM, DDR2 IC50 = 7.39 nM) or XBLJ-13 (DDR1 IC50 = 17.18 nM, DDR2 IC50 = 15.13 nM) [1]—which possess published kinome selectivity panels, cellular assay data, and in vivo efficacy metrics—DDR1/2 inhibitor-2 lacks any peer-reviewed characterization beyond its patent disclosure. The compound's differential biological signature remains unknown: no DDR1 vs. DDR2 selectivity ratio is available, no kinase selectivity profile exists, and no cellular or in vivo pharmacology has been reported. Consequently, a procurement decision must weigh this data vacuum against the verified specificity and potency benchmarks of competing chemical tools.

Undefined DDR1 vs. DDR2 selectivity ratio prevents attribution of phenotypic outcomes to specific receptor subtype
Absence of kinome-wide selectivity data introduces unquantified off-target confounding risk
No reported cellular or in vivo pharmacology limits procurement to in vitro biochemical contexts only; may not transfer to cell-based or animal studies

DDR1/2 Inhibitor-2 Comparator Analysis


Undefined DDR1/DDR2 Selectivity Ratio

DDR1/2 inhibitor-2 is reported with an IC50 <100 nM for DDR1 and DDR2 . This places the compound within the class of dual DDR1/DDR2 inhibitors, but the absence of separate IC50 values for each kinase prevents any determination of selectivity ratio. In contrast, VU6015929 has defined IC50 values of 4.67 nM (DDR1) and 7.39 nM (DDR2), yielding a selectivity ratio of ~1.6-fold . DDR1/2 inhibitor-3 (Compound 5n) has defined IC50 values of 9.4 nM (DDR1) and 20.4 nM (DDR2) . The undefined potency distribution of DDR1/2 inhibitor-2 constitutes a material information gap for experimental design.

DDR1/DDR2 Selectivity
Class-level
Target: IC50 undefined. Comparators: VU6015929 DDR1 IC50 4.67 nM, DDR2 IC50 7.39 nM (1.6-fold); DDR1/2 inhibitor-3 9.4/20.4 nM (2.2-fold)
Undefined ratio limits phenotype interpretation – may not distinguish balanced vs. preferential inhibition
Biochemical assay context; data to verify from patent disclosure only
Kinase inhibition DDR1 DDR2 IC50 Biochemical assay

Absence of Kinome-Wide Selectivity Data

No kinome-wide selectivity profiling data exists for DDR1/2 inhibitor-2 in any public database or primary literature source as of 2026. This contrasts sharply with benchmark DDR inhibitors: XBLJ-13 was evaluated against a panel of 34 kinases and showed minimal inhibition of PDGFR family members, FGFR1, and Abl kinase [1]; DDR1-IN-1 was assessed against 451 kinases using KinomeScan technology and demonstrated good selectivity [2]. The selectivity profile of DDR1/2 inhibitor-2 remains completely uncharacterized.

Kinome Selectivity
Class-level
Target: no kinome data. Comparators: XBLJ-13 profiled against 34 kinases, DDR1-IN-1 against 451 kinases (KinomeScan)
Absence of selectivity data introduces off-target risk – not suited for mechanistic target attribution
No public kinase panel or KinomeScan data available
Kinase selectivity Off-target effects Kinome profiling KinomeScan

No Cellular Target Engagement Validation

DDR1/2 inhibitor-2 has no reported cellular IC50 values, autophosphorylation inhibition data, or functional assay results in any public source. In contrast, DDR1-IN-4 inhibits DDR1 phosphorylation in HT1080 cells overexpressing DDR1, achieving >70% inhibition at 1 μM [1]. XBLJ-13 demonstrates cellular potency with anti-inflammatory and anti-fibrotic activity in multiple cell-based assays [2]. DDR1-IN-1 inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . The cellular pharmacology of DDR1/2 inhibitor-2 remains entirely unknown.

Cellular Target Engagement
Class-level
Target: no cellular IC50 or autophosphorylation inhibition reported. Comparators: DDR1-IN-4 >70% inhibition at 1 µM; XBLJ-13 anti-fibrotic cellular activity; DDR1-IN-1 submicromolar cell inhibition
Lack of cellular validation prevents functional pharmacology interpretation beyond biochemical potency
Cell-based DDR1 autophosphorylation and functional assays unavailable
Cellular assay Autophosphorylation Target engagement Functional inhibition

Missing In Vivo Pharmacology Data

DDR1/2 inhibitor-2 has no reported in vivo studies—no efficacy data, no pharmacokinetic characterization, and no toxicology assessment. In contrast, XBLJ-13 (30, 60, 90 mg·kg⁻¹·d⁻¹, i.g., 12 days) significantly and dose-dependently ameliorated lung inflammation and fibrosis in a bleomycin-induced pulmonary fibrosis mouse model, with documented pharmacokinetic profiles [1]. DDR1-IN-4 (90 mg/kg, i.p.) preserved renal function and reduced tissue damage in Col4a3⁻/⁻ mice (Alport syndrome model) [2]. DDR1/2 inhibitor-2 cannot be positioned for any in vivo application based on current evidence.

In Vivo Pharmacology
Class-level
Target: no in vivo efficacy, PK, or toxicology data. Comparators: XBLJ-13 dose-dependent effect in bleomycin lung fibrosis mouse model; DDR1-IN-4 renal function preservation in Col4a3⁻/⁻ mice
Complete absence of in vivo data restricts use to in vitro biochemical applications; animal study procurement not supported
No animal PK/PD or toxicology characterization; de novo studies required
In vivo efficacy Pharmacokinetics Animal model Pulmonary fibrosis

Documented Purity and Quality Control

DDR1/2 inhibitor-2 is available from multiple vendors with documented purity specifications and structural characterization. MedChemExpress reports 99.73% purity . InvivoChem reports ≥98% purity . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC . The compound's chemical identity is established via CAS registry (2908756-11-4), molecular formula (C25H19F3N6O2), and SMILES/InChIKey identifiers . These quality metrics meet the minimum standard for reproducible in vitro biochemical experimentation.

Chemical Purity
Specification review
99.73% (MedChemExpress); ≥98% (InvivoChem); batch-specific NMR/HPLC/GC available
Reported high purity supports reproducible in vitro biochemical experimentation
Vendor-reported QC data; batch-specific COA should be reviewed
Purity Quality control Chemical characterization Procurement specification

DDR1/2 Inhibitor-2 Recommended Applications


Biochemical DDR1/DDR2 Inhibition Screening

DDR1/2 inhibitor-2 is suitable for in vitro biochemical kinase assays where the primary objective is to establish DDR1/DDR2 inhibitory activity at concentrations <100 nM . Its high commercial purity (≥98–99.73%) supports reproducible dose-response experiments [1]. However, due to the absence of defined IC50 values for each kinase, users should independently determine DDR1 vs. DDR2 selectivity in their assay systems rather than relying on vendor-supplied parameters. This scenario is appropriate for initial screening campaigns where a dual DDR1/DDR2 inhibitor tool is required without stringent selectivity specifications.

Comparator for Characterized DDR Inhibitors

DDR1/2 inhibitor-2 may be procured as a comparator compound in research programs evaluating multiple DDR inhibitor chemotypes. Its undefined selectivity ratio and lack of cellular/in vivo data make it valuable primarily as a reference point against which fully characterized agents (e.g., VU6015929 with defined DDR1 IC50 = 4.67 nM and DDR2 IC50 = 7.39 nM ; XBLJ-13 with DDR1 IC50 = 17.18 nM and DDR2 IC50 = 15.13 nM [1]) are benchmarked. This application allows researchers to contextualize the differential pharmacological properties of thoroughly validated inhibitors.

Not Recommended for Mechanistic Probe Studies

Given the complete absence of kinome selectivity profiling and cellular target engagement data, DDR1/2 inhibitor-2 should NOT be procured as a standalone chemical probe for mechanistic studies. Research programs requiring clean attribution of phenotypic effects to DDR1/DDR2 inhibition should instead select inhibitors with documented selectivity panels, such as XBLJ-13 (profiled against 34 kinases) or DDR1-IN-1 (profiled against 451 kinases) [1]. The undefined off-target risk of DDR1/2 inhibitor-2 renders it unsuitable for definitive target validation experiments.

Not Recommended for In Vivo Studies

DDR1/2 inhibitor-2 is NOT recommended for procurement for any in vivo application. The compound has no reported animal pharmacokinetic data, no in vivo efficacy results, and no toxicology assessment . In contrast, XBLJ-13 has documented in vivo efficacy in a bleomycin-induced pulmonary fibrosis mouse model at doses of 30–90 mg/kg with defined pharmacokinetic profiles [1], and DDR1-IN-4 has demonstrated renoprotective effects in Col4a3⁻/⁻ mice at 90 mg/kg [2]. Procurement of DDR1/2 inhibitor-2 for animal studies would require extensive de novo PK/PD characterization, which is beyond the scope of most research programs and would not be cost-effective relative to validated alternatives.

Application
Selection Property
Validation Focus
Biochemical DDR1/DDR2 inhibition screening
ATP-competitive type II inhibition (DFG-out binding)
Reproducible in vitro kinase activity assays; purity verification
Comparator for validated DDR inhibitors
Undefined selectivity and kinome profiling context
Reference-point benchmarking against well-characterized agents
Mechanistic target validation studies – not recommended
Missing kinome selectivity and cellular target engagement data
Off-target risk prevents clean DDR-specific signaling attribution
In vivo pharmacology studies – not recommended
No reported in vivo PK, PD, or efficacy data
Requires extensive de novo characterization; procurement not supported
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